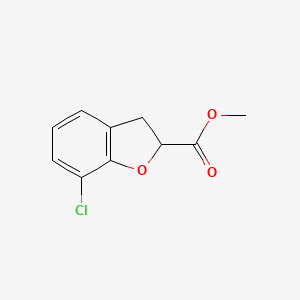

Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate

Description

Propriétés

IUPAC Name |

methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-4,8H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDTUVJJGZJASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(O1)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 7-chloro-2,3-dihydrobenzofuran and methyl chloroformate.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate has shown promise in medicinal applications due to its diverse biological activities:

- Antitumor Activity : Research indicates that this compound exhibits significant inhibitory effects on cell growth in various cancer cell lines. It induces apoptosis and inhibits cell cycle progression, making it a candidate for anticancer drug development .

- Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it showed Minimum Inhibitory Concentration (MIC) values as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 8 |

| Candida albicans | 32 |

| Bacillus subtilis | 4 |

These findings suggest potential for development into an effective antimicrobial agent .

- Antioxidative Effects : The compound is recognized for its antioxidative properties, capable of scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases .

Biological Research

In biological studies, methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate serves as a biochemical probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets, leading to alterations in cellular functions .

Industrial Applications

In industry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules and specialty chemicals. Its unique properties make it suitable for developing new materials with specific characteristics .

Antitumor Efficacy in Cancer Models

A notable study demonstrated that treatment with methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism involved the activation of caspase pathways, highlighting its potential as an anticancer agent .

Antimicrobial Evaluation

In vitro assays revealed that this compound exhibited potent activity against E. coli and S. aureus, outperforming standard antibiotics like ampicillin in terms of inhibition zones. This suggests its utility in addressing antibiotic resistance issues .

Pharmacokinetics

Understanding the pharmacokinetics of methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate is essential for its therapeutic applications:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution due to lipophilicity.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Mainly excreted through urine.

These properties indicate a favorable profile for therapeutic use .

Mécanisme D'action

The mechanism by which Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects in medical applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Indoxacarb (C₂₂H₁₇ClF₃N₃O₇)

- Structure: Indoxacarb contains a methyl 7-chloro-2,5-dihydroindeno-oxadiazine carboxylate backbone, with additional trifluoromethoxy and methoxycarbonyl substituents .

- Functionality : The chlorine atom enhances electrophilic reactivity, while the oxadiazine ring introduces heteroatom diversity, improving insecticidal activity against lepidopteran pests .

- Applications : Broad-spectrum insecticide with high efficacy due to its sodium channel blocking mechanism .

- Key Difference: The indeno-oxadiazine system in indoxacarb introduces greater steric bulk and metabolic stability compared to the simpler dihydrobenzofuran core of the target compound.

Indanofan (C₂₀H₁₇ClO₃)

- Structure : Features a 2-ethyl-1H-indene-1,3-dione core with a chlorophenyloxiranyl substituent .

- Functionality: The epoxide group in indanofan contributes to its herbicidal activity by disrupting lipid biosynthesis .

- Applications : Used as a herbicide, targeting grassy weeds in rice paddies.

- Key Difference : The absence of a furan or oxadiazine ring reduces conformational constraints compared to the target compound.

Clorazepate Dipotassium (C₁₆H₁₁ClK₂N₂O₄)

- Structure : A benzodiazepine derivative with a 7-chloro-2,3-dihydro-1,4-diazepine ring and a carboxylic acid group .

- Functionality : The chlorine atom and diazepine ring enhance binding to GABA receptors, conferring anxiolytic properties .

- Applications : Pharmaceutical tranquilizer used to treat anxiety and seizures.

- Key Difference : The diazepine ring system and pharmaceutical application contrast sharply with the agrochemical focus of benzofuran derivatives.

Structural and Functional Data Table

| Compound | Molecular Formula | Core Structure | Key Substituents | Primary Application |

|---|---|---|---|---|

| Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate | C₁₀H₉ClO₃ | Dihydrobenzofuran | 7-Cl, methyl ester | Research compound |

| Indoxacarb | C₂₂H₁₇ClF₃N₃O₇ | Indeno-oxadiazine | 7-Cl, trifluoromethoxy, methoxycarbonyl | Insecticide |

| Indanofan | C₂₀H₁₇ClO₃ | Indene-dione | 3-Cl, oxiranyl-methyl | Herbicide |

| Clorazepate Dipotassium | C₁₆H₁₁ClK₂N₂O₄ | Benzodiazepine | 7-Cl, carboxylic acid salt | Pharmaceutical tranquilizer |

Research Findings and Insights

- Conformational Analysis : The dihydrobenzofuran ring in the target compound likely exhibits puckering parameters similar to those observed in cyclopentane derivatives, as described by Cremer and Pople’s generalized ring puckering coordinates . Computational studies using SHELX or ORTEP-3 could elucidate its 3D geometry .

- Hydrogen Bonding : The ester group in the target compound may participate in hydrogen-bonding networks, akin to patterns observed in indoxacarb’s crystal structures .

- Bioactivity Trends : Chlorine substitution at the 7-position is a recurring motif in bioactive compounds, enhancing lipophilicity and target binding .

Activité Biologique

Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate is C11H9ClO3, with a molecular weight of approximately 224.64 g/mol. The compound features a benzofuran core with a chloro substituent and an ester functional group, which contribute to its reactivity and biological properties.

Antimicrobial Activity

Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of benzofuran exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 2.33 µM |

| Candida albicans | 16.69 µM |

These findings suggest that the compound may be effective in treating infections caused by these microorganisms .

Anti-inflammatory Properties

Research indicates that benzofuran derivatives can act as inhibitors of the 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate may exhibit similar properties, making it a candidate for developing anti-inflammatory agents .

Anticancer Activity

Benzofuran compounds have shown promise in cancer research due to their ability to inhibit cell growth in various cancer cell lines. Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate's structural features may enhance its binding affinity to specific targets involved in cancer progression. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines .

The biological activity of methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The presence of the chloro group and the ester moiety may enhance the compound's ability to bind to enzyme active sites, inhibiting their activity.

- Receptor Modulation : The compound may interact with various receptors involved in inflammatory and pain pathways, potentially modulating their activity.

- Cell Cycle Interference : Some studies suggest that benzofuran derivatives can disrupt the cell cycle in cancer cells, leading to apoptosis.

Case Studies

Several studies have highlighted the therapeutic potential of methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate:

- Neuropathic Pain Models : In animal models of neuropathic pain, compounds similar to methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate demonstrated significant analgesic effects without affecting locomotor function .

- Inflammation Models : In models simulating inflammatory responses, the compound reduced leukotriene levels significantly, indicating its potential as an anti-inflammatory agent .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

The synthesis often involves multi-step protocols, including cyclization and functional group transformations. For example, benzofuran derivatives can be synthesized via metal-free [3,3]-sigmatropic rearrangements (e.g., using ether substrates in THF with NaH as a base at 0°C), followed by aromatization to achieve high atom economy . Optimization includes controlling temperature (reflux at 50–80°C), solvent selection (e.g., THF, dichloromethane), and purification via column chromatography (ethyl acetate/hexane gradients) . Yields typically range from 57% to 82%, depending on substituent effects and reaction scale .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : To confirm the benzofuran core and substituent positions (e.g., methyl ester at C2, chloro at C7). Discrepancies between experimental and theoretical NMR shifts (e.g., in indeno-oxadiazine derivatives) highlight the need for iterative refinement .

- IR Spectroscopy : Identifies carbonyl (C=O) and ester (C-O) functional groups .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 300–350 for related benzofuran-carboxylates) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX for refinement, ORTEP-III for visualization) .

Advanced: How does the crystal structure of Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate inform its physicochemical properties?

Methodological Answer:

X-ray diffraction reveals planar benzofuran units (mean deviation: 0.005 Å) and intermolecular hydrogen bonds (O–H⋯O) forming centrosymmetric dimers . These interactions influence melting points (e.g., 436–437 K) and solubility. SHELXL refines high-resolution data, while hydrogen-bonding motifs are analyzed using graph set theory (e.g., Etter’s formalism) to predict aggregation behavior . Discrepancies in bond angles or torsion angles between similar derivatives (e.g., bromo vs. chloro analogs) can guide functional group modifications for stability .

Advanced: How can computational modeling resolve contradictions in reported bioactivity data for benzofuran derivatives?

Methodological Answer:

Contradictions often arise from variations in substituent positioning (e.g., trifluoromethoxy vs. methyl groups) or stereochemistry (e.g., (S)- vs. (R)-enantiomers in indoxacarb) . Density Functional Theory (DFT) calculations predict electronic effects (e.g., HOMO-LUMO gaps), while molecular docking identifies binding affinities to targets like dihydroorotate dehydrogenase . Comparative studies using analogs (e.g., 5-bromo vs. 7-chloro derivatives) validate structure-activity relationships (SAR) and reconcile conflicting bioassay results .

Advanced: What strategies are effective for analyzing hydrogen-bonding networks in derivatives of this compound?

Methodological Answer:

Graph set analysis (as per Etter’s methodology) categorizes hydrogen bonds into motifs (e.g., R²₂(8) rings) . For Methyl 7-chloro derivatives, carboxylate groups often act as donors/acceptors, forming dimers. Experimental validation involves:

- Temperature-dependent IR : To track bond formation/breaking.

- Variable-temperature XRD : To monitor thermal expansion effects on packing .

- Solid-state NMR : To probe dynamic interactions in crystalline vs. amorphous phases .

Advanced: How can synthetic routes be designed to improve enantiomeric purity for chiral benzofuran derivatives?

Methodological Answer:

Chiral resolution techniques include:

- Asymmetric catalysis : Using chiral auxiliaries (e.g., Evans’ oxazolidinones) in key steps like esterification .

- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) to separate enantiomers during ester cleavage .

- Chromatographic separation : Chiral stationary phases (e.g., cellulose derivatives) for preparative HPLC .

For example, the (S)-enantiomer of indoxacarb is isolated via solvent diffusion recrystallization, achieving >99% ee .

Basic: What are the common degradation pathways of this compound under environmental or physiological conditions?

Methodological Answer:

Degradation studies use:

- Hydrolysis : Under acidic/basic conditions (e.g., KOH in methanol/water at reflux) to cleave the ester group, forming carboxylic acids .

- Photolysis : UV exposure in environmental matrices (e.g., aqueous solutions) to track chloro-benzofuran breakdown products via LC-MS .

- Microbial metabolism : Soil slurry assays identify metabolites like dechlorinated benzofurans using isotopic labeling .

Advanced: How do substituent effects (e.g., halogens, methoxy groups) modulate the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity at C2/C7 positions, facilitating Suzuki-Miyaura couplings. For example, 7-chloro derivatives undergo palladium-catalyzed coupling with arylboronic acids in THF at 60°C . Steric effects from bulky substituents (e.g., tert-butyl) reduce yields, necessitating ligand optimization (e.g., XPhos) . Hammett plots correlate σ values of substituents with reaction rates to predict optimal groups for targeted modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.